molecular formula C20H15FN2O3 B3399683 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040645-42-8

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Cat. No. B3399683
CAS RN: 1040645-42-8
M. Wt: 350.3 g/mol
InChI Key: ZCDJOLUAOVWLMQ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a furan ring, an indole ring, and a fluorine atom .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The presence of the fluorine atom might influence the reactivity and properties of the molecule due to its high electronegativity.


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, particularly electrophilic substitution . The specific reactions that “3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” might undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” would depend on its specific molecular structure. Indole compounds are typically crystalline and colorless in nature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . This is due to their ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have also been found to possess anti-HIV activity . This suggests that our compound of interest could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives have been reported to exhibit antioxidant activity . This suggests that our compound of interest could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Furan derivatives, which are also present in our compound of interest, have been found to exhibit antimicrobial activity . This suggests potential applications in the treatment of bacterial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that our compound of interest could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been reported to exhibit antidiabetic activity . This suggests that our compound of interest could potentially be used in the treatment of diabetes.

Mechanism of Action

properties

IUPAC Name

3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-15-4-1-3-14(11-15)19(24)22-16-7-6-13-8-9-23(17(13)12-16)20(25)18-5-2-10-26-18/h1-7,10-12H,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDJOLUAOVWLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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